(2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride
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Overview
Description
(2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its two chiral centers, making it an important molecule for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or imine, using chiral reducing agents or catalysts. The reaction conditions often include low temperatures and specific solvents to maintain the stereochemical integrity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or imines.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve halogenating agents or other electrophiles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or imines, while reduction can produce various amine derivatives .
Scientific Research Applications
(2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of (2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: Another chiral compound with similar stereochemical properties.
(2R,3R)-Dihydroquercetin: A flavonoid with antioxidant properties.
(2R,3R)-Dihydromyricetin: A natural flavonoid with antibacterial activity .
Uniqueness
(2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride is unique due to its specific chiral centers and the resulting stereochemical properties. This makes it particularly valuable in stereoselective synthesis and as a chiral auxiliary in various chemical reactions .
Properties
Molecular Formula |
C7H18Cl2N2 |
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Molecular Weight |
201.13 g/mol |
IUPAC Name |
(2R,3R)-1,2-dimethylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-7(8)4-3-5-9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1 |
InChI Key |
HXANKZDMOOTXLX-GPJOBVNKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C)N.Cl.Cl |
Canonical SMILES |
CC1C(CCCN1C)N.Cl.Cl |
Origin of Product |
United States |
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